2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide
Description
2-((5-Phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a heterocyclic compound featuring a thiazolo[2,3-c][1,2,4]triazole core linked to a sulfamoylphenyl group via a thioacetamide bridge. Studies suggest it targets bacterial enoyl-acyl carrier protein reductase (FabI), a critical enzyme in fatty acid biosynthesis pathways . Its synthesis involves coupling a thiazolotriazole-thioacetic acid intermediate with 4-sulfamoylaniline, followed by purification via column chromatography . The sulfamoyl group enhances hydrophilicity and bioavailability, making it a promising candidate for further pharmacological optimization .
Properties
IUPAC Name |
2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S3/c19-29(25,26)14-8-6-13(7-9-14)20-16(24)11-28-18-22-21-17-23(18)15(10-27-17)12-4-2-1-3-5-12/h1-10H,11H2,(H,20,24)(H2,19,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBIVSWGOKZUNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiazole and triazole rings, followed by their coupling and subsequent functionalization.
Formation of Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Formation of Triazole Ring: The triazole ring is often formed through a cyclization reaction involving hydrazines and carboxylic acids or their derivatives.
Coupling and Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro, halogen, and sulfonyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The mechanism of action primarily involves the inhibition of cell wall synthesis and disruption of membrane integrity.
| Activity Type | Target Organism/Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Antibacterial | E. coli | 15 μM | Cell wall synthesis inhibition |
| Antifungal | Candida albicans | 20 μM | Membrane disruption |
In a study published in the Journal of Medicinal Chemistry, the compound demonstrated strong inhibitory effects against both Gram-positive and Gram-negative bacteria as well as common fungal pathogens .
Anticancer Activity
The compound also shows promise as an anticancer agent. It has been tested against various cancer cell lines, revealing its ability to induce apoptosis and inhibit cell proliferation.
| Cell Line | IC50 Value | Mechanism |
|---|---|---|
| HCT116 (colon) | 6.2 μM | Apoptosis induction |
| T47D (breast) | 27.3 μM | Proliferation inhibition |
A recent study highlighted its effectiveness against colon carcinoma cells (HCT-116), where it induced apoptosis through mitochondrial pathways. The compound's ability to inhibit key signaling pathways involved in cell survival further supports its potential as an anticancer agent.
Antimicrobial Efficacy
In a comprehensive study, the compound was evaluated for its antimicrobial efficacy against multiple strains. Results indicated a robust activity profile, making it a candidate for further development in treating infections caused by resistant strains .
Cancer Cell Studies
Another significant investigation focused on the compound's effects on cancer cells. The findings revealed that it not only inhibited cell growth but also triggered apoptotic pathways in colon cancer cells.
Mechanistic Insights
Further mechanistic studies have shown that the compound disrupts critical signaling pathways associated with cancer cell survival and proliferation, which may contribute to its anticancer efficacy .
Mechanism of Action
The mechanism of action of 2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazole and triazole rings are known to interact with metal ions, which can play a role in the compound’s biological activity. Additionally, the sulfonamide group can form hydrogen bonds with biological macromolecules, further influencing its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thioacetamide derivatives with heterocyclic cores. Below is a detailed comparison with structurally and functionally related molecules:
Structural Analogues with Triazinoindole Cores
Compounds such as N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (23) and 2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide (24) () share the thioacetamide linker but differ in their heterocyclic cores (triazinoindole vs. thiazolotriazole). Key distinctions include:
- Biological Activity: The triazinoindole derivatives (e.g., compounds 23–27) exhibit moderate antimicrobial activity but lack specificity toward FabI, unlike the thiazolotriazole-based target compound .
Thiazolotriazole Derivatives with Varied Substituents
- 2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide ():
- N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-2-[(3-methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide (4.10) (): Core Variation: Features a triazinoquinazoline core instead of thiazolotriazole. Activity: The triazinoquinazoline derivatives show higher melting points (262–270°C vs. unreported for the target) and moderate antidiabetic activity but lack anti-infective specificity .
Sulfamoylphenyl-Containing Analogues
- N-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide (14) (): Structural Similarity: Shares the sulfamoylphenyl group but incorporates a benzoquinazolinone core. Biological Profile: Demonstrates dual activity as a carbonic anhydrase inhibitor and antimicrobial agent, whereas the target compound is primarily FabI-focused .
Activity Comparison with Lead Compound H127
As per , the target compound’s antitubercular activity is significantly lower than that of H127, a reference FabI inhibitor. This highlights the need for structural optimization, particularly in enhancing bacterial membrane penetration or reducing off-target effects .
Critical Analysis of Structural and Functional Differences
- Heterocyclic Core: The thiazolotriazole core in the target compound offers a balance of rigidity and electronic properties, favoring FabI binding over bulkier triazinoindole or triazinoquinazoline systems .
- Substituent Effects : The 4-sulfamoylphenyl group confers enhanced solubility and target specificity compared to halogenated or alkylated analogues .
- Synthetic Challenges : Brominated derivatives (e.g., compound 25 in ) show similar purity (95%) but require hazardous reagents, whereas the target compound’s synthesis is more scalable .
Biological Activity
The compound 2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a complex organic molecule that integrates a thiazolo-triazole framework with a sulfonamide moiety. This unique structure is associated with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The compound features:
- A thiazole ring fused with a triazole moiety.
- An N-(4-sulfamoylphenyl) acetamide group.
These components contribute to its chemical properties and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions, which may include:
- Formation of the thiazolo-triazole framework.
- Introduction of the sulfonamide group.
- Acetylation to yield the final product.
Optimization of reaction conditions is crucial for maximizing yield and purity.
Antimicrobial Activity
Compounds similar to This compound have shown significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values against various bacteria were determined using standard agar-dilution methods.
- The compound exhibited activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics like ciprofloxacin .
Antioxidant Activity
Research indicates that derivatives containing the thiazolo-triazole framework possess antioxidant properties. The antioxidant activity was evaluated using assays such as:
- DPPH (1,1-diphenyl-2-picrylhydrazyl).
- FRAP (Ferric Reducing Antioxidant Power).
These studies revealed that certain modifications in the structure could enhance radical scavenging activity .
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of various enzymes. Notably:
- It has shown promise as a human carbonic anhydrase (hCA) inhibitor, which is significant for therapeutic applications in conditions like glaucoma and epilepsy .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial effects of various compounds, derivatives similar to This compound were tested against several bacterial strains. The results indicated that while some compounds displayed limited activity at higher concentrations (above 100 μM), others showed promising results warranting further investigation into their mechanisms of action and potential clinical applications .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR study was conducted focusing on modifications of the thiazolo-triazole framework. This research highlighted how specific substitutions on the phenyl group could significantly alter biological activity. For example, compounds with additional electron-withdrawing groups exhibited enhanced enzyme inhibition profiles compared to their unsubstituted counterparts .
Comparative Analysis
To illustrate the diversity within the thiazolo-triazole family and highlight the unique attributes of This compound , a comparative analysis is presented in the table below:
| Compound Name | Structure Highlights | Notable Activity |
|---|---|---|
| 5-(Phenylthiazolo[3,2-b][1,2,4]triazole) | Thiazolo-triazole core | Anticancer |
| N-(3-chloro-4-fluorophenyl)-2-thioacetamide | Halogen substitutions | Broad-spectrum antimicrobial |
| N-(4-chlorophenyl)-2-thioacetamide | Similar core structure | IDO1 inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
